molecular formula C9H9F2NO B12614444 N-(difluoromethyl)-N-phenylacetamide CAS No. 933994-66-2

N-(difluoromethyl)-N-phenylacetamide

Cat. No.: B12614444
CAS No.: 933994-66-2
M. Wt: 185.17 g/mol
InChI Key: LKRRTMUGOBEIFU-UHFFFAOYSA-N
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Description

N-(Difluoromethyl)-N-phenylacetamide is an acetamide derivative characterized by a difluoromethyl group (-CF₂H) attached to the nitrogen atom and a phenyl ring at the same position. Fluorine substitution, as highlighted in and , is known to enhance metabolic stability, bioavailability, and target-binding affinity due to its electronegativity and small atomic radius .

Properties

CAS No.

933994-66-2

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

N-(difluoromethyl)-N-phenylacetamide

InChI

InChI=1S/C9H9F2NO/c1-7(13)12(9(10)11)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

LKRRTMUGOBEIFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(difluoromethyl)-N-phenylacetamide typically involves the introduction of a difluoromethyl group to a phenylacetamide precursor. One common method is the reaction of phenylacetamide with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenylacetamide substrate .

Chemical Reactions Analysis

Types of Reactions: N-(difluoromethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenylacetamide derivatives, while reduction may produce difluoromethylated amines .

Scientific Research Applications

Antitubercular Activity

Research has indicated that derivatives of N-phenylacetamide, including those with difluoromethyl substitutions, exhibit significant antitubercular properties. A study synthesized a series of N-phenylacetamide derivatives and evaluated their efficacy against Mycobacterium tuberculosis. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against both susceptible and rifampicin-resistant strains of M. tuberculosis . This highlights the potential for developing new treatments for tuberculosis using modified N-phenylacetamide structures.

Anticancer Properties

N-(difluoromethyl)-N-phenylacetamide derivatives have also shown promising anticancer activity. For instance, a compound featuring a similar structure exhibited significant growth inhibition across various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . This suggests that the difluoromethyl group may enhance the biological activity of phenylacetamides in cancer therapy.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, often involving the modification of existing phenylacetamide structures to introduce the difluoromethyl group. The incorporation of this group is crucial as it enhances the lipophilicity and biological activity of the resultant compounds.

Case Studies and Research Findings

StudyFocusKey Findings
Antitubercular ActivityDerivatives showed MIC values from 4 to 64 µg/mL against M. tuberculosis; most potent derivative had MIC of 4 µg/mL.
Anticancer ActivityCompound exhibited significant growth inhibition in various cancer cell lines; up to 86% inhibition noted.
Agricultural UseRelated compounds demonstrated acaricidal activity against spider mites; potential for pest control applications.

Mechanism of Action

The mechanism of action of N-(difluoromethyl)-N-phenylacetamide involves the interaction of its difluoromethyl group with molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

N,N-Diphenylacetamide

  • Structure: Two phenyl groups attached to the nitrogen of acetamide (C₁₄H₁₃NO) .
  • Physical Properties : Melting point: 100–103°C; solid state .
  • Key Differences :
    • Lacks fluorine substituents, resulting in lower electronegativity and lipophilicity compared to the difluoromethyl analog.
    • Higher symmetry may contribute to a higher melting point.
  • Applications : Used in polymer synthesis (e.g., polyimides) .

N,N-Dimethyl-2,2-Diphenylacetamide (Diphenamid)

  • Structure : Dimethyl and diphenyl groups on the acetamide backbone .
  • Physical Properties : Solid irritant; used as a pesticide .
  • Non-fluorinated structure lacks the metabolic stability conferred by fluorine.

2-(4-Hydroxyphenethyl)-N-Phenylacetamide

  • Structure : Hydroxyl group on the phenethyl moiety .
  • Key Differences :
    • The hydroxyl group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic, electron-withdrawing difluoromethyl group.
    • Bioactivity may differ due to divergent interaction profiles with biological targets.

N-(2,4-Dichlorophenyl)-N-Methylacetamide

  • Structure : Chlorine atoms on the phenyl ring .

N,N-Dimethyl-2-Phenylacetamide

  • Structure : Methyl groups and a single phenyl substituent .
  • Physical Properties : Liquid with a boiling point of 164.5–167.5°C .
  • Key Differences :
    • The lack of fluorine and presence of methyl groups reduce electronegativity and may lower metabolic stability.
    • Liquid state suggests lower melting point than crystalline difluoromethyl analogs.

Structural and Functional Impact of the Difluoromethyl Group

  • Electronic Effects : The -CF₂H group is strongly electron-withdrawing, increasing the acidity of adjacent protons and influencing molecular conformation .
  • Lipophilicity: Fluorine enhances lipophilicity (logP), improving membrane permeability compared to non-fluorinated analogs like N,N-diphenylacetamide .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vivo .

Data Table: Comparative Properties of Acetamide Derivatives

Compound Molecular Formula Substituents Melting Point (°C) Key Applications
N-(Difluoromethyl)-N-phenylacetamide* C₉H₉F₂NO -CF₂H, -Ph Not reported Pharmaceuticals (inferred)
N,N-Diphenylacetamide C₁₄H₁₃NO -Ph, -Ph 100–103 Polymer synthesis
Diphenamid C₁₆H₁₇NO -N(CH₃)₂, -Ph, -Ph Not reported Pesticides
N-(2,4-Dichlorophenyl)-N-methylacetamide C₉H₉Cl₂NO -Cl, -Cl, -CH₃ Not reported Research chemicals
N,N-Dimethyl-2-phenylacetamide C₁₀H₁₃NO -CH₃, -CH₃, -Ph Liquid (BP 164–168) Solvent/Reagent

*Inferred properties based on structural analogs.

Biological Activity

N-(difluoromethyl)-N-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a difluoromethyl group attached to a phenylacetamide backbone. This unique structure may enhance its pharmacological properties compared to similar compounds.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The difluoromethyl group may increase binding affinity, while the acetamide moiety could facilitate interactions with biological macromolecules, potentially leading to enzyme inhibition or receptor modulation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of N-phenylacetamide have shown promising results against various cancer cell lines, including:

Cell Line IC50 (µg/mL)
HepG-2 (liver)22.5 ± 0.3
HCT-116 (colon)15.4 ± 0.5
A549 (lung)39 - 48

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through pathways involving PI3K and AKT signaling pathways .

Antimicrobial Activity

This compound derivatives have been evaluated for their antimicrobial properties. A study reported effective antibacterial activity against several strains:

Bacterial Strain EC50 (µg/mL)
Xanthomonas oryzae10 - 20
Xanthomonas axonopodis15 - 25
Xanthomonas oryzae pv. oryzicola12 - 22

These results indicate potential use in agricultural applications as a fungicide or bactericide .

Case Studies

  • Anticancer Study : A study conducted on various N-phenylacetamide derivatives demonstrated that compounds with difluoromethyl substitutions significantly inhibited the growth of MCF-7 breast cancer cells, showcasing a promising therapeutic profile .
  • Antimicrobial Evaluation : In a comparative study of N-phenylacetamide derivatives, the introduction of difluoromethyl groups enhanced the antibacterial efficacy against plant pathogens, suggesting that these modifications can lead to improved agricultural agents .

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